Home > Products > Screening Compounds P127079 > 4-Defluoro-4-hydroxy Gefitinib
4-Defluoro-4-hydroxy Gefitinib - 847949-50-2

4-Defluoro-4-hydroxy Gefitinib

Catalog Number: EVT-346437
CAS Number: 847949-50-2
Molecular Formula: C22H25ClN4O4
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Defluoro-4-hydroxy Gefitinib (DF-GFT) is a metabolite of the tyrosine kinase inhibitor Gefitinib, a drug used to treat certain types of non-small cell lung cancer. [] It is primarily formed through Phase I hepatic metabolism of Gefitinib. [] While Gefitinib itself displays some photosensitivity potential, DF-GFT is considered non-phototoxic to cells. [] This characteristic makes DF-GFT an interesting subject for scientific research, particularly in understanding the relationship between chemical structure and photosensitivity.

Gefitinib (ZD1839)

    Compound Description: Gefitinib is a selective epidermal growth factor receptor (EGFR) inhibitor used clinically for treating patients with non-small cell lung cancer. [] It undergoes biotransformation in the liver, primarily through Phase I metabolism, leading to the formation of several metabolites, including 4-Defluoro-4-hydroxy Gefitinib. [] Gefitinib exhibits photosensitizing properties, leading to protein photooxidation. []

    Relevance: 4-Defluoro-4-hydroxy Gefitinib is a phase I metabolite of Gefitinib, generated through hepatic metabolism. [] This metabolic transformation suggests a direct structural relationship where the fluorine atom in the 4th position of Gefitinib is replaced by a hydroxyl group, resulting in 4-Defluoro-4-hydroxy Gefitinib.

O-Demethyl Gefitinib (DMT-GFT)

    Compound Description: O-Demethyl Gefitinib is a metabolite of Gefitinib produced through biotransformation. [] While it exhibits lower phototoxicity compared to Gefitinib and DMOR-GFT, DMT-GFT demonstrates significant photogenotoxic potential, inducing DNA damage that is resistant to cellular repair mechanisms. []

    Relevance: O-Demethyl Gefitinib, like 4-Defluoro-4-hydroxy Gefitinib, is a metabolite of Gefitinib, implying structural similarities. [] Both compounds are formed through modifications to the Gefitinib molecule during metabolic processes, highlighting their close structural relationship to the parent compound.

O-Demorpholinopropyl Gefitinib (DMOR-GFT)

    Compound Description: O-Demorpholinopropyl Gefitinib is a metabolite of Gefitinib with enhanced UV-light absorption compared to the parent drug. [] It exhibits higher phototoxicity than Gefitinib and demonstrates a strong ability to photosensitize lipid peroxidation. []

    Relevance: O-Demorpholinopropyl Gefitinib shares a direct structural relationship with 4-Defluoro-4-hydroxy Gefitinib as both are metabolites of Gefitinib arising from biotransformation. [] These metabolites are structurally related to Gefitinib through modifications occurring during metabolic processes, resulting in distinct but related chemical entities.

Synthesis Analysis

The synthesis of 4-defluoro-4-hydroxy gefitinib primarily occurs through metabolic processes rather than direct chemical synthesis. The compound is formed during the phase I metabolism of gefitinib, where it undergoes oxidative transformations. Studies have shown that this process results in various metabolites that can exhibit different biological activities compared to the parent compound .

In research settings, synthetic methods for producing gefitinib have been explored, which indirectly relate to the formation of its metabolites. For instance, a four-step synthesis of gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been documented, emphasizing practical reaction conditions and avoiding hazardous reagents . While direct synthesis of 4-defluoro-4-hydroxy gefitinib may not be extensively covered, understanding the parent compound's synthesis aids in comprehending how such metabolites can be generated.

Molecular Structure Analysis

The molecular structure of 4-defluoro-4-hydroxy gefitinib can be described by its chemical formula C22H24ClFC_{22}H_{24}ClF with a molecular weight of approximately 447.89 g/mol. The structure features a quinazoline core with specific functional groups contributing to its pharmacological properties. The presence of a hydroxyl group at the fourth position and the absence of a fluorine atom at this position (hence "defluoro") are critical for its activity as a metabolite .

Structural Data

  • Chemical Formula: C22H24ClFC_{22}H_{24}ClF
  • Molecular Weight: 447.89 g/mol
  • Key Functional Groups: Hydroxyl group (-OH), Fluorine atom (defluorinated)
Chemical Reactions Analysis

As a metabolite, 4-defluoro-4-hydroxy gefitinib participates in various biochemical reactions primarily related to its interaction with cellular components. These reactions include:

  • Phase I Metabolism: Involves oxidation reactions facilitated by cytochrome P450 enzymes leading to the formation of reactive metabolites.
  • Phototoxicity Reactions: The compound has been studied for its potential phototoxic effects under UV light exposure, which can lead to cellular damage or altered biological responses .

The understanding of these reactions is crucial for assessing the safety and efficacy of gefitinib in clinical applications.

Mechanism of Action

The mechanism of action for 4-defluoro-4-hydroxy gefitinib revolves around its role as a metabolite of gefitinib. While gefitinib itself acts as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival, its metabolites may exhibit altered binding affinities or biological activities.

Research indicates that 4-defluoro-4-hydroxy gefitinib retains some level of interaction with the epidermal growth factor receptor but may also contribute to different pharmacodynamic effects due to its structural modifications compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-defluoro-4-hydroxy gefitinib are essential for understanding its behavior in biological systems:

  • Solubility: The solubility profile can influence its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for determining how long it remains active within the body.
  • Spectroscopic Data: Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide insights into its structural characteristics and confirm its identity as a metabolite .

Relevant Data

  • NMR Spectra: Peaks corresponding to different hydrogen environments confirm the presence of functional groups.
  • Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
Applications

The primary application of 4-defluoro-4-hydroxy gefitinib lies within scientific research focused on drug metabolism and pharmacokinetics. Understanding this metabolite's formation and effects can help optimize therapeutic strategies involving gefitinib:

  • Toxicological Studies: Investigating potential adverse effects related to phototoxicity.
  • Pharmacological Research: Evaluating how metabolites influence drug efficacy and safety profiles.
  • Clinical Implications: Insights into patient responses based on metabolic variations can inform personalized medicine approaches.
Chemical Identity and Structural Characterization of 4-Defluoro-4-hydroxy Gefitinib

Molecular Structure and IUPAC Nomenclature

4-Defluoro-4-hydroxy Gefitinib (Chemical Abstracts Service Registry Number: 847949-50-2) is a major oxidative metabolite of the tyrosine kinase inhibitor gefitinib. Its systematic IUPAC name is 2-Chloro-4-((7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenol, reflecting its distinct structural features. The molecular formula is C₂₂H₂₅ClN₄O₄, with a molecular weight of 444.92 g/mol [3] [4] [6]. Key identifiers include:

  • Canonical SMILES: COC₁=CC₂=NC=NC(NC₃=C(C(Cl)=CC=C₃)O)=C₂C=C₁OCCCN₄CCOCC₄
  • InChI Key: IQWXTDMHBQBADK-UHFFFAOYSA-N [3] [9]

Table 1: Structural Identifiers of 4-Defluoro-4-hydroxy Gefitinib

PropertyValue
CAS Registry Number847949-50-2
Molecular FormulaC₂₂H₂₅ClN₄O₄
Molecular Weight444.92 g/mol
IUPAC Name2-Chloro-4-((7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenol
Canonical SMILESCOC₁=CC₂=NC=NC(NC₃=C(C(Cl)=CC=C₃)O)=C₂C=C₁OCCCN₄CCOCC₄

Comparative Analysis with Parent Compound Gefitinib

4-Defluoro-4-hydroxy Gefitinib arises from oxidative defluorination and hydroxylation of gefitinib (C₂₂H₂₄ClFN₄O₃). This metabolic transformation replaces the 4-fluorine atom on the anilino ring with a hydroxyl group (–OH) (Fig. 1) [2] [10]. Key structural differences include:

  • Polarity: The hydroxyl group increases hydrophilicity, reducing the logP value compared to gefitinib (predicted logP = 2.8 vs. 3.4 for gefitinib) [4] [9].
  • Electronic Properties: Loss of the strong electron-withdrawing fluorine alters electron distribution, affecting UV absorption. This metabolite exhibits a redshifted UV spectrum (λₘₐₓ ~350 nm) versus gefitinib (λₘₐₓ ~330 nm) [2] [7].
  • Chromophore Stability: The quinazoline core remains intact, but the modified anilino ring influences π-conjugation efficiency [8].

Table 2: Structural Comparison with Gefitinib

FeatureGefitinib4-Defluoro-4-hydroxy Gefitinib
Molecular FormulaC₂₂H₂₄ClFN₄O₃C₂₂H₂₅ClN₄O₄
Anilino Ring Substituent3-Chloro-4-fluorophenyl3-Chloro-4-hydroxyphenyl
Key Metabolic ChangeParent drugOxidative defluorination/hydroxylation
logP (Predicted)3.42.8

Crystallographic and Spectroscopic Characterization

While crystallographic data remains limited, comprehensive spectroscopic profiles confirm its structure:

  • Nuclear Magnetic Resonance (NMR) (Acetone-d₆/DMSO-d₆):
  • ¹H NMR: Signals at δ 8.65 (s, 1H, quinazoline-H), δ 7.85 (d, 1H, anilino-H), δ 7.45 (m, 2H, anilino-H), δ 6.95 (s, 1H, quinazoline-H), δ 4.25 (t, 2H, –OCH₂–), δ 3.75 (m, 4H, morpholine-H), δ 3.55 (s, 3H, –OCH₃) [3] [9].
  • ¹³C NMR: Characteristic peaks at δ 162.5 (C–OH), δ 158.2 (quinazoline-C4), δ 152.1 (morpholine-C), δ 108.5–155.0 (aromatic-C) [8] [9].
  • Infrared Spectroscopy (IR): Bands at 3380 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=N quinazoline), 1250 cm⁻¹ (C–O morpholine) [9].
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 445.15, with fragmentation ions at m/z 428 (loss of OH), 328 (cleavage of morpholine) [3] [6].

Table 3: Key Spectroscopic Signatures

TechniqueKey SignalsAssignment
¹H NMRδ 8.65 (s, 1H)Quinazoline H-5
δ 7.85 (d, 1H)Anilino H-6
δ 4.25 (t, 2H)–OCH₂– linker
¹³C NMRδ 162.5Phenolic carbon (C-OH)
δ 158.2Quinazoline C-4
IR3380 cm⁻¹Hydroxyl stretch
ESI-MS445.15 ([M+H]⁺)Molecular ion

Physicochemical Properties

The hydroxylation significantly alters its physicochemical behavior:

Properties

CAS Number

847949-50-2

Product Name

4-Defluoro-4-hydroxy Gefitinib

IUPAC Name

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol

Molecular Formula

C22H25ClN4O4

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)

InChI Key

IQWXTDMHBQBADK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4

Synonyms

2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol; Phenol, 2-chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]-; 2-Chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]phenol; Gefitinib iM

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.